molecular formula C9H11NO3 B8334794 1-(3-Amino-2-hydroxy-6-methoxy-phenyl)ethanone

1-(3-Amino-2-hydroxy-6-methoxy-phenyl)ethanone

Cat. No. B8334794
M. Wt: 181.19 g/mol
InChI Key: WQCYIGNWCXNALU-UHFFFAOYSA-N
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Patent
US04419352

Procedure details

1-(3-Amino-2-hydroxy-6-methoxy-phenyl)ethanone (12.9 g) was added to a mixture of acetic acid (3 mls) and water (20 mls) and heated to 60° C. Acetic anhydride (9.5 mls) was then added and the whole heated on a steam bath for thirty minutes. The reaction mixture was poured into water and extracted into ether, which was dried using magnesium sulphate, and after filtration the volatiles were removed in vacuo, affording a golden brown solid which was triturated with chloroform and dried under reduced pressure, yielding 3.7 g of the sub title compound, mp 160°-162° C.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([OH:13])=[C:4]([C:10](=[O:12])[CH3:11])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[C:14](O)(=[O:16])[CH3:15].C(OC(=O)C)(=O)C>O>[C:10]([C:4]1[C:3]([OH:13])=[C:2]([NH:1][C:14](=[O:16])[CH3:15])[CH:7]=[CH:6][C:5]=1[O:8][CH3:9])(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
NC=1C(=C(C(=CC1)OC)C(C)=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole heated on a steam bath for thirty minutes
EXTRACTION
Type
EXTRACTION
Details
extracted into ether, which
CUSTOM
Type
CUSTOM
Details
was dried
FILTRATION
Type
FILTRATION
Details
after filtration the volatiles
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
CUSTOM
Type
CUSTOM
Details
affording a golden brown solid which
CUSTOM
Type
CUSTOM
Details
was triturated with chloroform
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(=C(C=CC1OC)NC(C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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